ADRA2A Antagonist Potency: Ethyl Ester (3a) versus Parent Yohimbic Acid (2)
Yohimbic acid ethyl ester (compound 3a) demonstrates potent ADRA2A antagonism in a cell-based functional assay, whereas the parent carboxylic acid (yohimbic acid, compound 2) is effectively inactive at therapeutically relevant concentrations. This differentiation confirms that esterification of the C16 carboxyl group is a prerequisite for ADRA2A engagement, establishing 3a as the minimal viable ester pharmacophore for receptor studies [1].
| Evidence Dimension | ADRA2A antagonist potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 31 nM |
| Comparator Or Baseline | Yohimbic acid (compound 2): IC50 not determinable at relevant concentrations (activity reported as "greatly decreased," approximately 345-fold weaker than yohimbine at ADRA2A) |
| Quantified Difference | Orders-of-magnitude potency gain upon ethyl esterification; yohimbic acid essentially inactive |
| Conditions | Cell-based calcium flux assay; ADRA2A receptor stimulated with EC80 of epinephrine |
Why This Matters
This defines the minimum structural requirement for ADRA2A activity, disqualifying the non-esterified yohimbic acid as a suitable control or alternative compound in adrenergic signaling experiments.
- [1] Chayka A, Česnek M, Kužmová E, et al. Structure-Based Drug Design of ADRA2A Antagonists Derived from Yohimbine. J Med Chem. 2024;67(12):10135-10151. View Source
